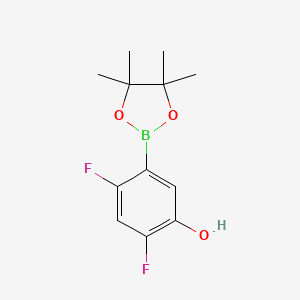
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol is an organic compound with the molecular formula C8H7ClFIO. It is characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with an ethanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction of the iodo group to a hydrogen atom using reducing agents.
Substitution: Halogen exchange reactions where the chloro, fluoro, or iodo groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may result in the removal of halogen atoms .
Aplicaciones Científicas De Investigación
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, such as in biological systems or chemical reactions. The presence of multiple halogen atoms may influence its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Chloro-3-fluoro-2-iodophenyl)ethanol
- 1-(5-Fluoro-2-iodophenyl)ethanol
Uniqueness
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol is unique due to the specific arrangement of chloro, fluoro, and iodo substituents on the phenyl ring. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C8H7ClFIO |
|---|---|
Peso molecular |
300.49 g/mol |
Nombre IUPAC |
1-(6-chloro-2-fluoro-3-iodophenyl)ethanol |
InChI |
InChI=1S/C8H7ClFIO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 |
Clave InChI |
NTNRXSAJJVNRTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1F)I)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


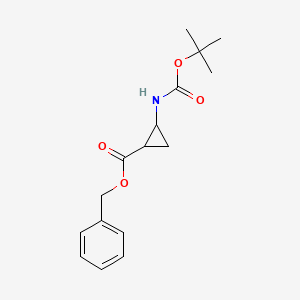
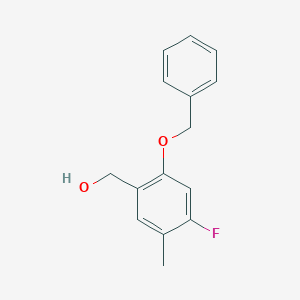
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)

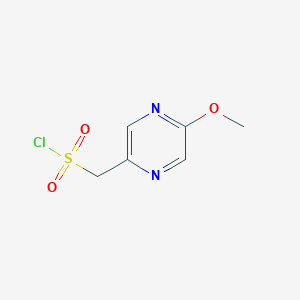
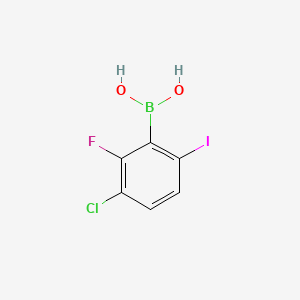
![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
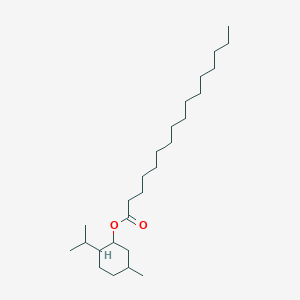
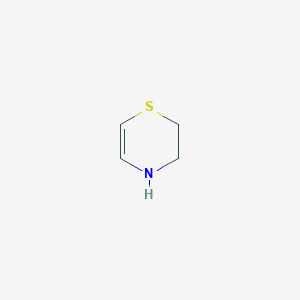
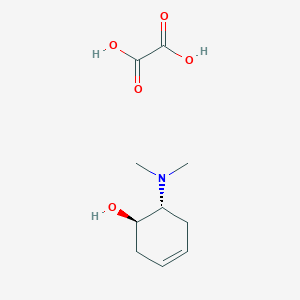
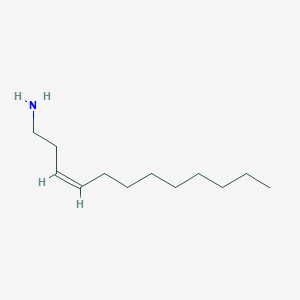
![4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)
